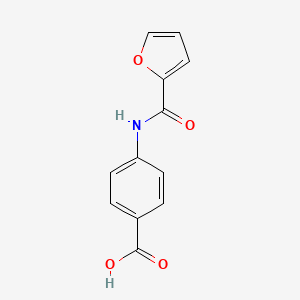

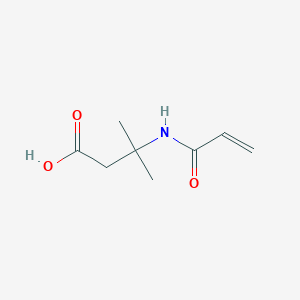

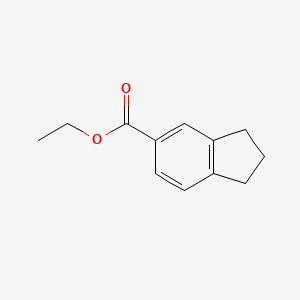

![molecular formula C6H5N3S B1330656 thiazolo[5,4-b]pyridin-2-amine CAS No. 31784-70-0](/img/structure/B1330656.png)

thiazolo[5,4-b]pyridin-2-amine

Vue d'ensemble

Description

2-Aminothiazolo[5,4-b]pyridine is a useful research chemical . It has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Synthesis Analysis

The synthesis of 2-Aminothiazolo[5,4-b]pyridine involves several steps. The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-aminothiazolo[5,4-b]pyridine . Another method involves treating 2-chloro-3-aminopyridine with KSCN in an inert solvent .Molecular Structure Analysis

The molecular formula of 2-Aminothiazolo[5,4-b]pyridine is C6H5N3S . The structure of the compound was elucidated based on elemental analysis, spectral data, and alternative synthetic routes .Chemical Reactions Analysis

The replacement of benzothiazole scaffold with thiazolo[5,4-b]pyridine exhibited better activity towards certain cell lines . The reaction of 2-aminothiazolo[5,4-b]pyridine with arylidenemalononitrile also yielded 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Aminothiazolo[5,4-b]pyridine include a boiling point of 328.9 ℃ at 760 mmHg and a density of 1.485 g/cm^3 .Applications De Recherche Scientifique

Agents antimicrobiens

Ce composé a été utilisé dans la synthèse de nouveaux dérivés hétérocycliques présentant des propriétés antimicrobiennes très efficaces .

Agents anticancéreux

Des dérivés de la thiazolo[5,4-b]pyridin-2-amine ont été rapportés comme présentant une activité anticancéreuse, en particulier envers certaines lignées cellulaires comme HCT-116 et MCF-7 .

Cadres métallo-organiques (MOF)

Des composés à base de thiazole, y compris la this compound, ont été étudiés pour leur potentiel dans la création de MOF avec diverses applications telles que les mécanismes de fluorescence et de transfert d'énergie .

Chimie verte

Le composé a été utilisé dans des applications de chimie verte, optimisant le temps de réaction et l'équivalence des réactifs dans des solvants verts .

Synthèse au laser

Une méthode sans solvant utilisant un laser Nd-YAG a été développée pour la synthèse de phénylthiazolo[5,4-b]pyridines, qui pourrait également être appliquée à la this compound .

Mécanisme D'action

Target of Action

Thiazolo[5,4-b]pyridin-2-amine, also known as [1,3]this compound or 2-Aminothiazolo[5,4-b]pyridine, is a compound that has been reported to possess a broad spectrum of pharmacological activities Thiazole derivatives, which include this compound, have been reported to interact with a wide range of receptor targets . For instance, some thiazole analogs can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors .

Mode of Action

One study suggests that a thiazolo[5,4-b]pyridine compound exhibited extremely strong pi3kα inhibitory activity . This activity was attributed to the fact that the electron-deficient aryl group resulted in a more acidic sulfonamide NH proton being able to make a stronger charged interaction with Lys802 in PI3Kα .

Biochemical Pathways

Thiazole derivatives have been reported to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 . These inhibitory activities suggest that this compound may affect related biochemical pathways.

Result of Action

Thiazolo[5,4-b]pyridines have been reported to exhibit high antioxidant , antimicrobial , herbicidal , anti-inflammatory , antifungal , and antitumor activities.

Action Environment

It’s worth noting that the synthesis of thiazolo[5,4-b]pyridine derivatives has been achieved under specific conditions, such as the presence of copper iodide in dry pyridine heated under microwave irradiation . This suggests that the compound’s synthesis, and potentially its action, may be influenced by certain environmental factors.

Orientations Futures

The 2-aminothiazole scaffold, including 2-Aminothiazolo[5,4-b]pyridine, has shown promise in the field of medicinal chemistry and drug discovery, particularly in the development of anticancer drugs . Future research will likely continue to explore the potential of this compound and its derivatives in various therapeutic applications.

Propriétés

IUPAC Name |

[1,3]thiazolo[5,4-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWPHTRWLWDCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343763 | |

| Record name | 2-Aminothiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31784-70-0 | |

| Record name | 2-Aminothiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,3]thiazolo[5,4-b]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key steps involved in the synthesis of 2-aminothiazolo[5,4-b]pyridine?

A1: The synthesis of 2-aminothiazolo[5,4-b]pyridines generally involves a two-step process:

- Formation of thiourea derivatives: Isothiocyanates are reacted with either 2-hydroxy-3-aminopyridine or 2-aminophenol to yield the corresponding thiourea derivatives. []

- Acid-catalyzed cyclization: The thiourea derivatives undergo cyclization in the presence of an acid catalyst such as trifluoroacetic acid or phosphoric acid. This step leads to the formation of the desired 2-aminothiazolo[5,4-b]pyridine or 2-aminobenzoxazole structure. []

Q2: Are there alternative synthetic routes to obtain 2-aminothiazolo[5,4-b]pyridine?

A2: Yes, research suggests alternative approaches for synthesizing 2-aminothiazolo[5,4-b]pyridine. One method involves the reduction and subsequent cyclization of corresponding nitro-thiocyanatopyridines. [] Interestingly, depending on the reduction conditions, this method can also yield the corresponding 3-oxide derivatives of 2-aminothiazolo[5,4-b]pyridine. []

Q3: What are some potential applications of 2-aminothiazolo[5,4-b]pyridine derivatives in organic synthesis?

A3: 2-aminothiazolo[5,4-b]pyridines can serve as valuable building blocks in the synthesis of more complex heterocyclic systems. For example, they can be reacted with aroyl isothiocyanates to yield N-aroyl-N′-(thiazolo-[5,4-b]pyridin-2-yl)thioureas. [] These intermediates can be further cyclized under specific conditions to produce N-(2H-[1,2,4]thiadiazolo[3′,2′:2,3]thiazolo[5,4-b]-pyridin-2-ylidene)aroylamines, expanding the structural diversity accessible from this scaffold. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

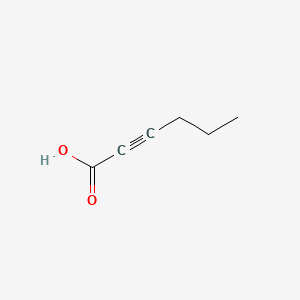

![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1330587.png)

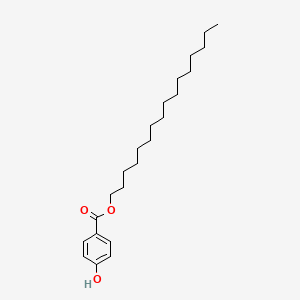

![Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B1330588.png)

![4-[2-amino-2-(2H-tetrazol-5-yl)ethyl]phenol](/img/structure/B1330590.png)

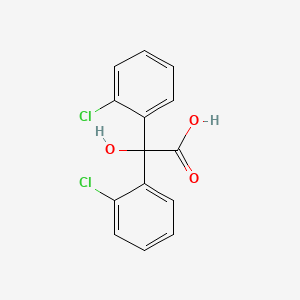

![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)